4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide
CAS No.: 1200603-32-2
Cat. No.: VC0178439
Molecular Formula: C13H17N5O6S
Molecular Weight: 371.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1200603-32-2 |
|---|---|
| Molecular Formula | C13H17N5O6S |
| Molecular Weight | 371.368 |
| IUPAC Name | 4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18) |
| Standard InChI Key | ZDFOXKOJZJINFC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of triazine derivatives generally involves nucleophilic substitution reactions. For this compound, a plausible method includes:
-
Cyanuric Chloride Reactivity: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts sequentially with nucleophiles.
-
Stepwise Substitution:
-
First Step: Reaction with 2-hydroxyethanol to replace two chlorine atoms at positions 4 and 6.
-
Second Step: Substitution of the remaining chlorine at position 2 with benzenesulfonamide.
-
Controlled reaction conditions (e.g., reflux in polar aprotic solvents like 1,4-dioxane) optimize yields and minimize byproducts.
Industrial-Scale Production
Large-scale synthesis would employ:
-
Continuous Flow Reactors: To maintain consistent temperature and stoichiometry.
-
Automated Purification: Techniques like crystallization or chromatography to achieve high purity (>98%).
Chemical Reactivity and Transformations
Key Reaction Types
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, or alkoxides | Triazines with modified substituents |
| Oxidation | KMnO₄, H₂O₂ | Conversion of hydroxyethoxy to carboxylic acid groups |
| Condensation | Aldehydes/ketones | Schiff bases or imine derivatives |
Stability and Degradation
The hydroxyethoxy groups are susceptible to oxidation under strong acidic/basic conditions, while the sulfonamide moiety remains stable in neutral environments.
Comparative Analysis with Analogous Compounds
Structural Similarities and Differences
Unique Functional Advantages
The benzenesulfonamide group enhances:
-
Solubility: Polar sulfonamide improves aqueous solubility.
-
Target Affinity: Sulfonamide motif mimics natural ligands in enzyme active sites.
Industrial and Material Science Applications
Polymer Stabilization
Triazine sulfonamides may act as UV stabilizers or antioxidants in:
-
PET Fibers: Protecting against photodegradation (analogous to Appolo-1579 ).
-
Thermoplastics: Enhancing thermal stability during processing.
Synthetic Intermediates
The compound serves as a building block for:
-
Pharmaceuticals: Functionalized triazines in drug discovery.
-
Coordination Chemistry: Ligands for metal complexes.
Challenges and Future Directions
Research Gaps
-
Toxicity Profiles: Limited data on mammalian cell toxicity.
-
In Vivo Efficacy: No reported pharmacokinetic studies.
Optimization Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume